Boc-D-Glu-OBzl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

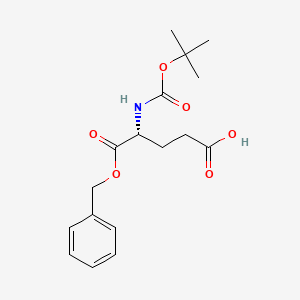

Boc-D-Glu-OBzl is a useful research compound. Its molecular formula is C17H23NO6 and its molecular weight is 337.372. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Peptide Synthesis

1. Solid-Phase Peptide Synthesis (SPPS)

Boc-D-Glu-OBzl is widely used as a building block in SPPS due to its protective group that allows selective deprotection during peptide assembly. The tert-butyloxycarbonyl (Boc) group provides stability during synthesis and can be removed under mild acidic conditions, facilitating the formation of peptides with desired sequences.

2. Side Reactions and Optimization

Research indicates that this compound can undergo side reactions such as transesterification during SPPS. For instance, in a study examining side reactions, it was noted that this compound could lead to undesired products when using certain coupling reagents like TMAH (Tetramethylammonium hydroxide) during resin attachment . Optimizing reaction conditions can mitigate these issues, enhancing yield and purity.

Drug Development

1. Peptide Therapeutics

this compound is utilized in the synthesis of bioactive peptides that have therapeutic potential. For example, it can be incorporated into peptides designed to modulate biological processes such as hormone release or immune responses. The ability to modify the glutamic acid residue allows for the exploration of structure-activity relationships in drug design.

2. Prodrug Formulations

The compound can also serve as a precursor in prodrug formulations where the benzyl ester moiety enhances lipophilicity and cellular uptake. Upon entering biological systems, the ester can be hydrolyzed to release the active glutamic acid derivative.

Biochemical Research

1. Enzyme Substrates

this compound has been employed as a substrate in enzymatic studies to understand enzyme specificity and kinetics. Its structural features make it suitable for investigating enzyme mechanisms involving glutamic acid derivatives .

2. Microbial Degradation Studies

Research has focused on microbial degradation of unnatural D-amino acid peptides, including those derived from this compound. These studies aim to identify microorganisms capable of utilizing D-amino acids, contributing to our understanding of amino acid metabolism in various environments .

Case Study 1: Synthesis of Glutamic Acid Derivatives

A study demonstrated the synthesis of various oligomers using this compound as a starting material. The derivatives were characterized using NMR spectroscopy, confirming successful incorporation into longer peptide chains with yields exceeding 70% .

Case Study 2: Application in Peptide Drug Design

In another investigation, this compound was used to create a series of peptides aimed at enhancing prolactin release. The resulting peptides exhibited significant biological activity, highlighting the compound's utility in developing therapeutic agents targeting hormonal pathways .

Propiedades

IUPAC Name |

(4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18-13(9-10-14(19)20)15(21)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20)/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVZUKWBYQQYBTF-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC(=O)O)C(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34404-30-3 |

Source

|

| Record name | N-alpha-t-Butyloxycarbonyl-D-glutamic acid benzyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.